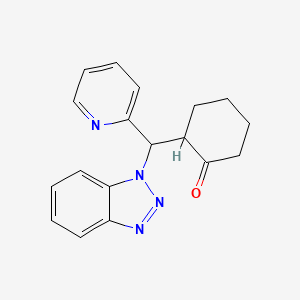![molecular formula C13H16ClN5O2 B1455323 [5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride CAS No. 1211481-20-7](/img/structure/B1455323.png)
[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride
説明
“[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride” is a chemical compound with the molecular formula C13H16ClN5O2 . It is a solid substance and is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO2.ClH/c13-11(14)8-12-6-5-9-3-1-2-4-10(9)7-12;/h1-4H,5-8H2,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The molecular weight of this compound is 309.75144 . and is stored at room temperature .科学的研究の応用
Synthetic Methodologies and Chemical Transformations
Improved Synthesis Techniques
Novel methodologies have been developed to synthesize substituted isoquinolines and derivatives using benign approaches, such as ultrasound irradiation in aqueous acetic acid, which offers advantages like higher yield, safety, and environmental friendliness (Tiwari et al., 2011).
Derivative Synthesis
Research on the synthesis of quinoline derivatives, including those with acetic acid functionalities, has led to the development of compounds with potential for further modification and investigation into their biological activities (Avetisyan et al., 2004).
Biological Activities and Potential Therapeutic Applications
Anti-thrombotic and Vasodilative Evaluation
Certain isoquinoline derivatives have been synthesized and evaluated for their anti-thrombotic and vasodilative activities, showing promise as therapeutic agents by inhibiting platelet aggregation and demonstrating mild vasorelaxation activity (Wang et al., 2011).
Antimicrobial Activity
Synthesis of isoquinoline derivatives has also been targeted for their potential antimicrobial properties, with some compounds exhibiting significant antibacterial activity, highlighting the versatility of these structures in developing new therapeutic agents (Rao et al., 2020).
Safety and Hazards
作用機序
Target of Action
Similar compounds such as indole derivatives and 3,4-dihydroisoquinolinones have been found to exhibit biological and pharmacological properties . They play a significant role in cell biology and are used in the treatment of various disorders .
Mode of Action
It’s known that similar compounds interact with their targets leading to changes in cell biology . For instance, 3,4-dihydroisoquinolinones have been found to exhibit anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities .
Biochemical Pathways
It’s known that similar compounds like indole derivatives and 3,4-dihydroisoquinolinones affect various biological pathways, leading to their diverse biological activities .
Pharmacokinetics
Similar compounds like 3,4-dihydroisoquinolinones have been found to have suitable size and moderate polarity as a pharmacophore, making them suitable scaffolds that have been widely used in various drug candidates .
Result of Action
Similar compounds like indole derivatives and 3,4-dihydroisoquinolinones have been found to exhibit various biologically vital properties .
Action Environment
It’s known that similar compounds like 3,4-dihydroisoquinolinones with substituents at the 3-position generally improve their biostability .
特性
IUPAC Name |
2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2.ClH/c19-13(20)9-18-12(14-15-16-18)8-17-6-5-10-3-1-2-4-11(10)7-17;/h1-4H,5-9H2,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDVWVMRWZLWAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=NN=NN3CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B1455241.png)





![2-[(Trifluoromethoxy)methyl]pyrrolidine](/img/structure/B1455250.png)





![2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B1455260.png)

